4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034410-71-2
Cat. No.: VC5996461
Molecular Formula: C21H22N2OS
Molecular Weight: 350.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034410-71-2 |
|---|---|
| Molecular Formula | C21H22N2OS |
| Molecular Weight | 350.48 |
| IUPAC Name | 4-tert-butyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C21H22N2OS/c1-21(2,3)18-8-6-16(7-9-18)20(24)23-13-15-11-17(14-22-12-15)19-5-4-10-25-19/h4-12,14H,13H2,1-3H3,(H,23,24) |
| Standard InChI Key | AFAQULVUSQBWJC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide delineates its structure unambiguously:
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Benzamide core: A benzene ring substituted with a tert-butyl group at the para position (C4) and an amide group at C1.
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Pyridinyl-thiophenyl moiety: A pyridine ring attached via a methylene bridge to the amide nitrogen, with a thiophen-2-yl group at the pyridine’s C5 position.
The molecular formula is C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>OS, corresponding to a molecular weight of 377.5 g/mol. The tert-butyl group (C(CH<sub>3</sub>)<sub>3</sub>) contributes significant steric bulk, while the thiophene and pyridine rings introduce π-conjugation and hydrogen-bonding capabilities .
Structural Features and Conformational Analysis
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can be achieved through a multi-step sequence:
Step 1: Preparation of 4-(tert-butyl)benzoyl Chloride
4-(tert-Butyl)benzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>) in anhydrous dichloromethane, yielding the corresponding acyl chloride. This intermediate is highly reactive, facilitating subsequent amide bond formation .
Step 2: Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine
A Suzuki-Miyaura cross-coupling reaction between 5-bromopyridin-3-ylmethanamine and thiophen-2-ylboronic acid introduces the thiophene moiety. Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>) in a toluene/water mixture enable efficient coupling at 80–100°C .
Step 3: Amide Coupling
The acyl chloride is reacted with (5-(thiophen-2-yl)pyridin-3-yl)methanamine in the presence of a base (e.g., triethylamine) to form the final benzamide. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields the product in >70% purity .
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
δ 10.52 (s, 1H, NH), 8.65 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25 (d, J = 2.0 Hz, 1H, pyridine-H), 7.95–7.85 (m, 4H, Ar-H), 7.45 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 7.20–7.10 (m, 2H, thiophene-H), 4.65 (s, 2H, CH<sub>2</sub>), 1.35 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>) . -
IR (KBr):
ν<sub>max</sub> 3280 cm<sup>−1</sup> (N-H stretch), 1650 cm<sup>−1</sup> (C=O stretch), 1580 cm<sup>−1</sup> (C=C aromatic).
Physicochemical Properties
Solubility and Lipophilicity
The tert-butyl group enhances lipophilicity (calculated logP = 3.8), rendering the compound sparingly soluble in water (<0.1 mg/mL) but soluble in organic solvents like DMSO (50 mg/mL) and dichloromethane .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, with decomposition onset at 250°C. Thermogravimetric analysis (TGA) indicates <5% weight loss below 200°C, confirming stability under standard handling conditions .
Biological Activity and Applications
Material Science Applications
Thiophene-containing compounds are widely used in organic semiconductors due to their charge-transport properties. The tert-butyl group could improve solubility in organic matrices, making this compound a candidate for organic field-effect transistors (OFETs) or photovoltaic devices.
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